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molecular formula C11H11NO3 B8362603 Methyl 4-cyano-2-ethoxybenzoate

Methyl 4-cyano-2-ethoxybenzoate

Cat. No. B8362603
M. Wt: 205.21 g/mol
InChI Key: QQTFIMQWSURMTF-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

Crude 4-cyano-2-ethoxybenzoic acid (19 g) was dissolved in a mixture of benzene (446 mL) and methanol (111 mL). At 0° C., (trimethylsilyl)diazomethane (76 mL, 2.0 M in ether, Aldrich) was added slowly and then at room temperature. Solvent was removed, and the residue was purified by flash chromatography (silica gel, eluting with 25% ethyl acetate in hexane) to give 4-cyano-2-ethoxybenzoic acid methyl ester as a solid (15.5 g, 74%).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
446 mL
Type
solvent
Reaction Step One
Quantity
111 mL
Type
solvent
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[C:5]([O:12][CH2:13][CH3:14])[CH:4]=1)#[N:2].[CH3:15][Si](C=[N+]=[N-])(C)C>C1C=CC=CC=1.CO>[CH3:15][O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[O:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)O)C=C1)OCC
Name
Quantity
446 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
111 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
76 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (silica gel, eluting with 25% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C#N)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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